molecular formula C9H16O B13202970 3-Butylcyclobutane-1-carbaldehyde

3-Butylcyclobutane-1-carbaldehyde

Cat. No.: B13202970
M. Wt: 140.22 g/mol
InChI Key: OYGSCOHRXFWDCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butylcyclobutane-1-carbaldehyde is an organic compound belonging to the class of cycloalkanes, specifically cyclobutane derivatives It features a cyclobutane ring substituted with a butyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylcyclobutane-1-carbaldehyde can be achieved through several methodsThis can be done using reagents like ozone for oxidative cleavage or via hydroformylation reactions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or rhodium complexes can be employed to facilitate the cyclization and functionalization steps .

Chemical Reactions Analysis

Types of Reactions: 3-Butylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenation agents, nucleophiles

Major Products Formed:

Scientific Research Applications

3-Butylcyclobutane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of cycloalkane reactivity and stability.

    Biology: Its derivatives may be explored for potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Butylcyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can affect cellular pathways and biological processes, making it a compound of interest for further biochemical studies .

Comparison with Similar Compounds

Uniqueness: 3-Butylcyclobutane-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the butyl group enhances its hydrophobicity and can influence its reactivity and interactions with other molecules .

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

3-butylcyclobutane-1-carbaldehyde

InChI

InChI=1S/C9H16O/c1-2-3-4-8-5-9(6-8)7-10/h7-9H,2-6H2,1H3

InChI Key

OYGSCOHRXFWDCH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CC(C1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.